molecular formula C24H40F3N9O13S B10821957 Risuteganib (trifluoroacetate salt)

Risuteganib (trifluoroacetate salt)

Cat. No.: B10821957
M. Wt: 751.7 g/mol
InChI Key: WLTGXURCDLTUBR-CIEQAUARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Risuteganib (trifluoroacetate salt) is a synthetic peptide and a derivative of the RGD peptide. It is known for its protective effects against oxidative stress and its ability to enhance mitochondrial functions. This compound has shown promising efficacy in treating retinal diseases, including dry age-related macular degeneration and diabetic macular edema .

Preparation Methods

The synthesis of Risuteganib (trifluoroacetate salt) involves the formation of a peptide chain through solid-phase peptide synthesis (SPPS). The peptide chain is then cleaved from the resin and purified. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid. Industrial production methods typically involve large-scale SPPS and purification processes to ensure high purity and yield .

Scientific Research Applications

Mechanism of Action

Risuteganib exerts its effects by targeting integrins and enhancing mitochondrial functions. It preferentially binds to the retinal pigment epithelium layer in the retina, protecting these cells from oxidative stress. The compound enhances mitochondrial basal, maximal, and ATP-related respirations, thereby maintaining mitochondrial stability and function . This mechanism is crucial in treating retinal diseases where oxidative stress and mitochondrial dysfunction are prominent .

Comparison with Similar Compounds

Risuteganib is unique due to its dual action on integrins and mitochondrial functions. Similar compounds include:

Risuteganib’s ability to protect retinal cells from oxidative stress and enhance mitochondrial functions sets it apart from these similar compounds .

Properties

Molecular Formula

C24H40F3N9O13S

Molecular Weight

751.7 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H39N9O11S.C2HF3O2/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;3-2(4,5)1(6)7/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);(H,6,7)/t11-,12+,13+,14+,17+;/m1./s1

InChI Key

WLTGXURCDLTUBR-CIEQAUARSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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